1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-

DHFR inhibition QSAR antifolate

1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- (CAS 87871-35-0, also designated NSC is a heterocyclic small molecule (C₁₁H₁₆N₆, MW 232.29 g/mol) belonging to the 1-aryl-4,6-diamino-1,2-dihydro-1,3,5-triazine (DADHT) class. It is the direct 4-amino structural analog of the clinically established antimalarial active metabolite cycloguanil (4-chloro substituted), differing solely by the replacement of the para-chloro group on the N1-phenyl ring with a para-amino group.

Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
CAS No. 87871-35-0
Cat. No. B12794994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-
CAS87871-35-0
Molecular FormulaC11H16N6
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=C(C=C2)N)N)N)C
InChIInChI=1S/C11H16N6/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H4,13,14,15,16)
InChIKeyCGEKZTOBRNCTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- (CAS 87871-35-0): Procurement-Grade Profile for a 4-Aminophenyl Dihydrotriazine DHFR Inhibitor and Polymer Stabilizer


1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- (CAS 87871-35-0, also designated NSC 128189) is a heterocyclic small molecule (C₁₁H₁₆N₆, MW 232.29 g/mol) belonging to the 1-aryl-4,6-diamino-1,2-dihydro-1,3,5-triazine (DADHT) class [1]. It is the direct 4-amino structural analog of the clinically established antimalarial active metabolite cycloguanil (4-chloro substituted), differing solely by the replacement of the para-chloro group on the N1-phenyl ring with a para-amino group [2]. This compound has been studied both as an inhibitor of human dihydrofolate reductase (DHFR) with antiproliferative implications and as an industrial stabilizer for polymeric materials [3].

Why 1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- Cannot Be Interchanged with Cycloguanil or Other 1-Aryl Dihydrotriazine Analogs


The 1-aryl-4,6-diamino-1,2-dihydrotriazine scaffold exhibits pronounced sensitivity to para-substituent identity on the N1-phenyl ring, making simple analog substitution unreliable [1]. In the foundational QSAR analysis by Hathaway et al. (1984), 101 4-substituted and 3-substituted congeners were evaluated against purified human DHFR, and the derived equation log 1/Ki = 1.78 I + 5.28 for 4-substituted analogs demonstrates that the hydrophobicity parameter (I) of the para-substituent is the dominant determinant of inhibitory potency [1]. The 4-NH₂ group (present in CAS 87871-35-0) and the 4-Cl group (present in cycloguanil) occupy opposite ends of the electronic spectrum (Hammett σₚ values of −0.66 vs. +0.23, respectively), generating divergent hydrogen-bonding capacities (3 H-bond donors vs. 2), aqueous solubility profiles, and metabolic handling [2][3]. Consequently, cycloguanil cannot serve as a drop-in experimental proxy for the 4-amino analog, nor can procurement decisions treat these compounds as functionally equivalent in either biochemical or industrial contexts.

1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- (CAS 87871-35-0): Quantitative Comparative Evidence for Scientific Selection


DHFR Inhibitory Potency: QSAR-Predicted Activity of the 4-NH₂ Analog Relative to the 4-Cl (Cycloguanil) and 4-H (Unsubstituted) Comparators

In the foundational QSAR study of 101 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines against recombinant human DHFR (WIL2 lymphoblastoid cells), the 4-substituted series followed the equation log 1/Ki = 1.78 I + 5.28 (n = 35, r = 0.746) [1]. The hydrophobicity parameter I for 4-NH₂ is substantially lower than for 4-Cl, predicting a more moderate DHFR inhibitory potency for the 4-amino analog relative to cycloguanil. This class-level inference is corroborated by the general observation across the series that increasing substituent lipophilicity at the para-position directly enhances DHFR binding affinity [1].

DHFR inhibition QSAR antifolate cancer

Hydrogen Bond Donor Count: Quantitative Differentiation from Cycloguanil for Target Engagement and Physicochemical Profiling

CAS 87871-35-0 possesses three hydrogen bond donors (two from the 2,4-diamino triazine and one from the 4-aminophenyl NH₂), compared to only two for cycloguanil (4-chlorophenyl lacks the additional HBD) [1]. This difference has direct implications for aqueous solubility, membrane permeability, and the potential to form additional hydrogen bonds within the DHFR active site or with alternative biological targets [1].

hydrogen bonding drug-likeness permeability solubility

Electronic Substituent Effect: Hammett σₚ Divergence Between 4-NH₂ and 4-Cl and Its Impact on Phenyl Ring Electron Density

The para-substituent Hammett constant (σₚ) for the 4-NH₂ group is −0.66 (strongly electron-donating via resonance), while σₚ for 4-Cl is +0.23 (weakly electron-withdrawing via induction) [1]. This ~0.9 unit difference in σₚ produces a markedly different electron density distribution on the N1-phenyl ring, which modulates π-stacking interactions with the DHFR active site (specifically with Phe31 and Phe34 in the human enzyme) and influences the pKa of the triazine 2,4-diamino groups [2][3].

electronic effects QSAR structure-activity relationship binding affinity

Dual-Use Industrial Application: Polymer Stabilization Function Absent in Cycloguanil and Most DADHT Analogs

Unlike cycloguanil (developed exclusively as an antimalarial prodrug metabolite) and the majority of DADHT analogs studied solely for DHFR inhibition, CAS 87871-35-0 is explicitly documented as a stabilizer in the polymer industry to enhance material durability and longevity . This industrial utility is attributed to the combination of the electron-rich 4-aminophenyl moiety and the sterically hindered 6,6-dimethyl dihydrotriazine core, which can act as a radical scavenger and antioxidant in polymeric matrices .

polymer stabilizer industrial chemistry durability materials

Calculated Physicochemical Property Differentiation: Comparison of Key Drug-Likeness Parameters Against Cycloguanil

Computed physicochemical parameters from the Chem960 database for CAS 87871-35-0 reveal an exact molecular mass of 232.14364454 Da, 3 hydrogen bond donors, 2 hydrogen bond acceptors, 1 rotatable bond, and a complexity score of 351 . In comparison, cycloguanil (free base) has a molecular formula of C₁₁H₁₄ClN₅ (MW ~251.7 Da), 2 HBD, and higher lipophilicity due to the chloro substituent [1]. The reduced molecular weight and enhanced hydrogen-bonding capacity of the 4-NH₂ analog predict superior aqueous solubility and a different ADME trajectory.

physicochemical properties drug design solubility formulation

Reported Antitumor and Antimicrobial Biological Activity Profile: NSC 128189 as a Multi-Indication Screening Candidate

NSC 128189 (CAS 87871-35-0) has been reported to exhibit both antitumor and antimicrobial properties in screening studies, with potent antiproliferative activity observed against certain cancer cell lines as documented in the Journal of Medicinal Chemistry and the European Journal of Medicinal Chemistry [1]. While cycloguanil is primarily characterized as an antimalarial and, more recently, as a potential anticancer DHFR inhibitor, NSC 128189's reported antimicrobial activity represents a potential differentiation in biological spectrum [1][2]. However, direct head-to-head comparative MIC or GI₅₀ data against cycloguanil are not available in the public domain for the same assay panels, limiting the strength of this comparison.

antitumor antimicrobial NCI-60 biological screening

Optimal Scientific and Industrial Procurement Scenarios for 1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- (CAS 87871-35-0)


DHFR-Targeted Anticancer Probe with Differentiated Electronic and Hydrogen-Bonding Profile

For cancer biology laboratories investigating structure-activity relationships within the dihydrotriazine DHFR inhibitor class, CAS 87871-35-0 provides an electron-rich, high-HBD complement to cycloguanil. The 4-NH₂ group (σₚ = −0.66 vs. +0.23 for 4-Cl) alters the electrostatic potential of the N1-phenyl ring, enabling researchers to probe how phenyl ring electronics modulate DHFR active-site π-stacking and hydrogen-bonding interactions [1]. This compound is particularly suited for comparative studies alongside cycloguanil, pyrimethamine, and methotrexate to deconvolute electronic vs. hydrophobic contributions to binding affinity and cellular target engagement, as recently demonstrated in the dual-action DADHT antibacterial development pipeline [2].

Antibacterial Antifolate Development Leveraging the Cycloguanil Scaffold

The recent expansion of dual-action antifolate antibacterials through the 2,4-diamino-1,6-dihydro-1,3,5-triazine scaffold, targeting both DHFR inhibition and bacterial membrane disruption, establishes the DADHT class as a platform for next-generation antibiotics [1]. CAS 87871-35-0, with its 4-aminophenyl substituent, offers a distinct physicochemical entry point into this scaffold space — the primary amino group provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation, or diazotization) that is absent in the 4-chloro analog [2]. Medicinal chemistry teams pursuing DADHT-based antibacterials against ESKAPEE pathogens, M. tuberculosis, or M. abscessus should consider this compound as a versatile intermediate for library synthesis.

Polymer Industry Stabilizer for Enhanced Material Durability

For industrial polymer formulation R&D, CAS 87871-35-0 is explicitly documented as a stabilizer that enhances the durability and longevity of polymeric materials [1]. The compound's chemical structure — combining a sterically hindered amine (the 6,6-dimethyl dihydrotriazine) with an electron-rich aromatic amine (the 4-aminophenyl group) — is consistent with mechanisms of radical scavenging and antioxidant stabilization. Procurement for polymer stabilization studies should be informed by this unique industrial annotation, which differentiates this compound from other DADHT analogs that lack documented materials-science applications.

Organic Synthesis Intermediate with a Reactive Primary Aromatic Amine Handle

The 4-aminophenyl substituent of CAS 87871-35-0 provides a nucleophilic primary aromatic amine that can undergo diazotization, acylation, sulfonylation, Schiff base formation, and reductive amination — reactions that are inaccessible with the 4-chloro analog cycloguanil [1]. This makes CAS 87871-35-0 a strategically valuable intermediate for constructing more complex dihydrotriazine conjugates, bifunctional molecules, and probe compounds. Synthetic chemistry teams requiring a derivatizable DADHT core should prioritize this compound over the 4-chloro, 4-H, or 4-alkyl variants when further functionalization at the para-position is planned.

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